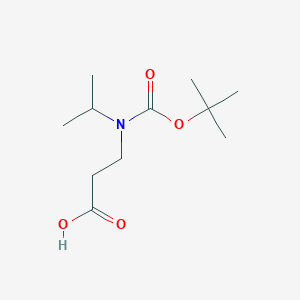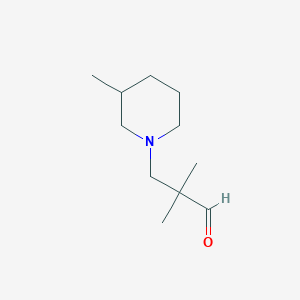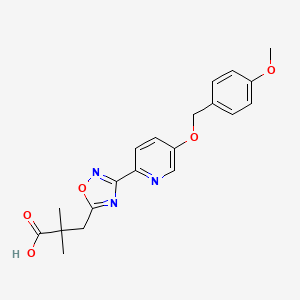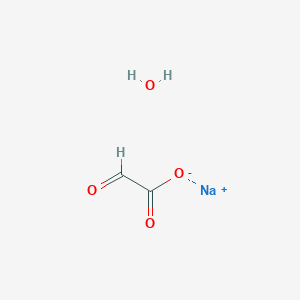
2-Acetolactate
Descripción general
Descripción
2-Acetolactate, also known as α-Acetolactic acid, is a precursor in the biosynthesis of the branched-chain amino acids valine and leucine . It is produced from two molecules of pyruvic acid by acetolactate synthase . α-Acetolactic acid can also be decarboxylated by alpha-acetolactate decarboxylase to produce acetoin .
Synthesis Analysis
The synthesis of this compound involves the enzyme acetolactate synthase (ALS), which catalyzes the first step in the synthesis of the branched-chain amino acids . The first common enzyme in the pathway, acetolactate synthase (ALS), utilizes either two pyruvate molecules for the formation of acetolactate .
Molecular Structure Analysis
The molecular formula of this compound is C5H8O4 . Its average mass is 131.107 Da and its monoisotopic mass is 131.034988 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
Chemical Reactions Analysis
In the chemical reaction involving this compound, two equivalents of acidic pyruvate are converted into one equivalent of the less acidic α-acetolactate . The yield of α-acetolactate from pyruvate was reported to be around 80 ± 3% (mol α-acetolactate/0.5mol pyruvate consumed) for the reaction in GM17-broth and 76 ± 11% (mol α-acetolactate/0.5mol pyruvate consumed) in RWP-broth .
Physical And Chemical Properties Analysis
The boiling point of this compound is 284.7±25.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.3 mmHg at 25°C and its enthalpy of vaporization is 60.8±6.0 kJ/mol . The flash point is 140.2±19.7 °C .
Aplicaciones Científicas De Investigación
1. Herbicide Action Mechanisms
2-Acetolactate plays a crucial role in the action mechanisms of acetolactate synthase-inhibiting herbicides. These herbicides, widely used since the 1980s, target the enzyme acetolactate synthase (ALS), which interferes with the synthesis of branched-chain amino acids in plants. Research has shown that ALS inhibition leads to secondary effects, such as the buildup of 2-ketobutyrate and disruption of critical cellular processes in plants (Zhou, Liu, Zhang, & Liu, 2007).
2. Inhibition of Acetolactate Reductoisomerase
Acetolactate is a key intermediate in the branched-chain amino acid biosynthetic pathway. Studies have identified compounds like Hoe 704 that inhibit acetolactate reductoisomerase, an enzyme acting on acetolactate, demonstrating its potential as a target for herbicidal compounds (Schulz, Spönemann, Köcher, & Wengenmayer, 1988).
3. Target for Antimicrobial Drug Discovery
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, crucial in microorganisms and plants. This makes it an attractive target for both drug and herbicide discovery, providing opportunities for the development of new antimicrobial agents (Pue & Guddat, 2014).
4. Metabolic Engineering for Chemical Production
The synthesis of chemicals like 2,3-butanediol involves metabolic pathways including enzymes like acetolactate synthase. Genetic manipulation of organisms like Synechocystis sp. PCC6803, to express a pathway involving acetolactate synthase, has been shown to efficiently convert CO2 into valuable chemicals (Savakis, Angermayr, & Hellingwerf, 2013).
5. Biochemical and Structural Characterization
Understanding the biochemical and structural properties of enzymes like acetolactate decarboxylase from various microorganisms, which play a role in the conversion of acetolactate to other compounds, is crucial for applications in biotechnology and pharmaceuticals (Ji et al., 2018).
6. Enhancing Recombinant Protein Production
In Escherichia coli, metabolic engineering involving the alsS gene encoding acetolactate synthase has been used to reduce acetate accumulation, thus enhancing recombinant protein production. This approach leverages the conversion of excess pyruvate to acetolactate, thereby improving protein yield and cell density (Aristidou, San, & Bennett, 1995).
Mecanismo De Acción
Target of Action
The primary target of 2-Acetolactate is the enzyme Acetolactate Synthase (ALS) . ALS, also known as Acetohydroxy Acid Synthase (AHAS), is a protein found in plants and microorganisms . It plays a crucial role in the synthesis of the branched-chain amino acids (valine, leucine, and isoleucine) .
Mode of Action
This compound interacts with its target, the ALS enzyme, through a process that involves Thiamine Pyrophosphate (TPP) . The reaction uses TPP to link two pyruvate molecules, resulting in the formation of this compound . This process is a part of the 2-keto acid pathway .
Biochemical Pathways
This compound is involved in the butanoate metabolism and pantothenate and CoA biosynthesis pathways . In the butanoate metabolism pathway, this compound is created from 2-(alpha-Hydroxyethyl)thiamine diphosphate by ALS . This compound is then converted to ®-Acetoin by acetolactate decarboxylase .
Pharmacokinetics
It’s known that this compound is a precursor in the biosynthesis of the branched-chain amino acids valine and leucine .
Result of Action
The result of this compound’s action is the production of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and other vital cellular functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, herbicides that target the ALS enzyme are widely used in weed control . These herbicides can impact the action of this compound and its efficacy in synthesizing branched-chain amino acids . .
Direcciones Futuras
The production of 2-Acetolactate can be improved through metabolic engineering strategies . For example, in a study, in silico design algorithms were used on the yeast genome-scale model to predict genomic modifications that could enhance the production of early-step Taxol® in engineered Saccharomyces cerevisiae cells . The study highlighted the effectiveness of computational and integrated approaches in identifying promising genomic modifications that can enhance the performance of yeast cell factories .
Propiedades
IUPAC Name |
2-hydroxy-2-methyl-3-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDWGEGFJUBKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801343582 | |
| Record name | 2-Acetolactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801343582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Acetolactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
918-44-5 | |
| Record name | 2-Acetolactic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetolactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801343582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETOLACTIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9C4ZW4PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)
![4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester](/img/structure/B3167131.png)

![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)
![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)
![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)



![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)


